

# Evaluating the Clinical Efficacy of Phenoxymethylpenicillin vs. Doxycycline for Erythema Migrans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Phenoxymethyl |           |
| Cat. No.:            | B101242       | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate antibiotic regimen for the treatment of erythema migrans (EM), the hallmark clinical manifestation of early Lyme disease, is critical for preventing the progression to more severe, late-stage complications. This guide provides an objective comparison of the clinical efficacy of two commonly prescribed oral antibiotics: **phenoxymethyl**penicillin (penicillin V) and doxycycline. The information presented is synthesized from peer-reviewed clinical trials and is intended to inform researchers, scientists, and drug development professionals.

### Comparative Efficacy: A Review of Clinical Data

Multiple studies have demonstrated that both **phenoxymethyl**penicillin and doxycycline are highly effective in the treatment of erythema migrans.[1][2][3] A large retrospective follow-up study in Sweden involving 708 adults with erythema migrans found that both antibiotics were remarkably effective, with 98% of individuals treated with **phenoxymethyl**penicillin and 94% of those treated with doxycycline reporting complete recovery without complications.[1][2][3] Importantly, no patients in this study developed any late manifestations of Lyme borreliosis during the five-year observation period.[1][2]

A randomized controlled trial conducted in a primary care setting in Norway directly compared 14-day courses of **phenoxymethyl**penicillin, amoxicillin, and doxycycline for the treatment of







clinically diagnosed erythema migrans.[4][5] The study found no significant difference in the effectiveness or safety between the three treatment groups.[4][5] The median duration of erythema migrans was 14 days for the **phenoxymethyl**penicillin group and 14 days for the doxycycline group, with no statistically significant difference observed between the antibiotic groups (p=0.277).[4][5] Furthermore, none of the patients in this trial developed disseminated Lyme borreliosis within the one-year follow-up period.[4][5]

A prospective, randomized study also compared **phenoxymethyl**penicillin and doxycycline, alongside azithromycin, in 64 patients with typical erythema migrans.[6][7] This study reported no significant differences between the treatment groups regarding the persistence of cutaneous lesions after starting treatment.[6][7] The mean duration of erythema migrans was 10.5 days in the penicillin group and 8.8 days in the doxycycline group.[6][7] However, this study did note that two patients who received **phenoxymethyl**penicillin and two who received doxycycline subsequently developed major manifestations of Lyme borreliosis.[6][7]

### **Quantitative Data Summary**

The following table summarizes the key quantitative data from the cited clinical studies, providing a direct comparison of the performance of **phenoxymethyl**penicillin and doxycycline in the treatment of erythema migrans.



| Parameter                                    | Phenoxymethylpenic illin     | Doxycycline                  | Study                                |
|----------------------------------------------|------------------------------|------------------------------|--------------------------------------|
| Complete Recovery<br>Rate                    | 98%                          | 94%                          | Bennet L, et al. (2003)<br>[1][2][3] |
| Median Duration of<br>Erythema Migrans       | 14 days                      | 14 days                      | Eliassen KE, et al.<br>(2018)[4][5]  |
| Mean Duration of<br>Erythema Migrans         | 10.5 days                    | 8.8 days                     | Strle F, et al. (1996)[6]            |
| Development of Late<br>Manifestations        | 0% (in 5-year follow-<br>up) | 0% (in 5-year follow-<br>up) | Bennet L, et al. (2003)<br>[1][2][3] |
| Development of Disseminated Lyme Borreliosis | 0% (in 1-year follow-<br>up) | 0% (in 1-year follow-<br>up) | Eliassen KE, et al.<br>(2018)[4][5]  |
| Development of Major<br>Manifestations       | 2/21 patients (9.5%)         | 2/23 patients (8.7%)         | Strle F, et al. (1996)[6]            |

### **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

## Bennet L, et al. (2003): A Retrospective Follow-up Study[1][2][3]

- Study Design: A 5-year retrospective follow-up study.
- Patient Population: 708 adult individuals in southern Sweden with erythema migrans as the sole manifestation of Lyme borreliosis.
- Treatment Regimens:
  - Phenoxymethylpenicillin: 80% of the cohort.
  - Doxycycline: 15% of the cohort.



- Other antibiotics: 5% of the cohort.
- Specific dosages and durations were not detailed in the provided search results.
- Outcome Assessment: Clinical outcome was assessed based on patient-reported complete recovery without complications and the development of new symptoms or late manifestations of Lyme borreliosis over a 5-year observation period.

### Eliassen KE, et al. (2018): A Randomized Controlled Trial[4][5]

- Study Design: A randomized, parallel, controlled trial. Treatments were open to patients but blinded for general practitioners and investigators.
- Patient Population: 188 patients aged ≥18 years with a clinical diagnosis of erythema migrans, recruited from 44 Norwegian general practices.
- Treatment Regimens (14 days):
  - Phenoxymethylpenicillin (PCV): n = 56
  - Amoxicillin: n = 64
  - Doxycycline: n = 68
  - Specific dosages were not detailed in the provided search results.
- Outcome Assessment: The primary outcome was the duration of erythema migrans in days.
   Patients were followed up after 14 days of treatment and for one year to monitor for the development of disseminated Lyme borreliosis.

### Strle F, et al. (1996): A Prospective, Randomized Study[6] [7]

- Study Design: A prospective, randomized study.
- Patient Population: 64 patients with typical erythema migrans.



- · Treatment Regimens:
  - Phenoxymethylpenicillin: 1 million IU three times daily for 14 days (n=21).
  - Doxycycline: 100 mg twice daily for 14 days (n=23).
  - Azithromycin: 250 mg twice daily for two days, followed by 250 mg once daily for eight days (n=20).
- Outcome Assessment: Persistence of cutaneous lesions and resolution of associated local and/or systemic symptoms were assessed. All patients were followed up for 24 months for the development of major manifestations of Lyme borreliosis.

### **Visualizing the Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for a randomized controlled trial comparing the efficacy of **phenoxymethyl**penicillin and doxycycline for erythema migrans, based on the methodologies of the cited studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Clinical outcome of erythema migrans after treatment with phenoxymethyl penicillin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of phenoxymethylpenicillin, amoxicillin, and doxycycline for erythema migrans in general practice. A randomized controlled trial with a 1-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythema migrans: comparison of treatment with azithromycin, doxycycline and phenoxymethylpenicillin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Evaluating the Clinical Efficacy of Phenoxymethylpenicillin vs. Doxycycline for Erythema Migrans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101242#evaluating-the-clinical-efficacy-of-phenoxymethyl-vs-doxycycline-for-erythema-migrans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com